Gestodene β-D-Glucuronide
Description
Overview of Glucuronidation as a Phase II Metabolic Reaction
Glucuronidation stands out as a major Phase II conjugation reaction. uomus.edu.iqwikipathways.org It is considered the most crucial Phase II process due to its wide-ranging applicability to various substances and its significant impact on their elimination. jove.com
Glucuronidation is a biochemical process where a glucuronic acid moiety is attached to a substrate. jove.comwikipedia.org This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). jove.comnih.gov The addition of the highly polar glucuronic acid group dramatically increases the water solubility of the parent compound, which is often lipophilic (fat-soluble). wikipedia.orgijpcbs.com This transformation is a key step in the detoxification process, as it generally reduces the biological activity of the substance and prepares it for efficient removal from the body via urine or bile. nih.govijpcbs.com
The process begins with the synthesis of an activated form of glucuronic acid, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), which is derived from D-glucose. uomus.edu.iq The UGT enzymes then facilitate the transfer of the glucuronyl group from UDPGA to the substrate. uomus.edu.iqjove.com
Glucuronidation plays a vital role in the metabolism of a vast array of both xenobiotics (foreign compounds such as drugs and environmental pollutants) and endogenous compounds (substances produced within the body). nih.govnih.gov
Endogenous substrates for glucuronidation include:
Bilirubin wikipedia.orgnih.gov
Steroid hormones (e.g., estrogens, androgens) wikipedia.orgnih.gov
Bile acids wikipedia.orgnih.gov
Thyroid hormones nih.gov
Xenobiotics that undergo glucuronidation are diverse and include many classes of drugs, carcinogens, and environmental toxins. nih.govnih.gov By converting these compounds into more water-soluble and less toxic forms, glucuronidation acts as a critical defense mechanism for the body. nih.govwikidoc.org
Glucuronide conjugates are classified based on the atom of the functional group in the substrate that forms the glycosidic bond with the glucuronic acid. The main types are:
O-glucuronides: Formed with hydroxyl (alcoholic and phenolic) and carboxyl groups. This is the most common type of glucuronide conjugate. uomus.edu.iq
N-glucuronides: Formed with amino, amide, and sulfonamide groups. jove.com
S-glucuronides: Formed with thiol groups. jove.com
C-glucuronides: Formed with certain nucleophilic carbon atoms. jove.com
All naturally occurring glucuronide conjugates have a β-configuration at the anomeric carbon (C-1) of the glucuronic acid moiety. uomus.edu.iq
Contextualization of Gestodene (B1671452) as a Parent Steroid
Gestodene is a potent synthetic progestin, a type of steroid hormone. wikipedia.orgnih.gov It is structurally related to levonorgestrel (B1675169) and is used in hormonal contraceptives. wikipedia.orgglowm.com Unlike some other progestins, Gestodene is not a prodrug and is active in its original form. wikipedia.orgiarc.fr It is primarily metabolized in the liver, where it undergoes various transformations, including hydroxylation and reduction. wikipedia.orgiarc.fr
Interactive Data Table: Properties of Gestodene
| Property | Value |
| Molar Mass | 310.437 g·mol−1 wikipedia.org |
| Bioavailability | ~96% wikipedia.org |
| Protein Binding | 98% (64% to SHBG, 34% to albumin) wikipedia.org |
| Metabolism | Hepatic (reduction, hydroxylation) wikipedia.org |
| Elimination Half-life | 12–15 hours wikipedia.org |
| Excretion | 50% in urine, 33% in feces wikipedia.org |
Introduction of Gestodene β-D-Glucuronide as a Primary Metabolite
Following Phase I metabolism, Gestodene and its hydroxylated metabolites are conjugated to form more water-soluble compounds for excretion. A significant portion of these conjugated metabolites are glucuronides. Specifically, this compound is a key metabolite formed during this process. wikipedia.org About 25% of the Gestodene excreted in urine is in the form of glucuronide conjugates. wikipedia.org The glucuronidation of Gestodene primarily occurs at the 17-hydroxyl group, forming Gestodene 17-O-β-D-glucuronide. synthose.com
The study of this compound and other steroid glucuronides is significant for several reasons. While glucuronidation is generally considered a detoxification pathway, some glucuronide metabolites can be biologically active. nih.gov Research into these metabolites helps in understanding the complete pharmacological and toxicological profile of the parent steroid. nih.gov Furthermore, the formation and disposition of these glucuronides are influenced by various factors, including the activity of specific UGT enzymes and transporter proteins, which can vary between individuals. nih.gov This has implications for drug efficacy and potential drug-drug interactions. nih.gov The analysis of glucuronide metabolites in urine is also a crucial aspect of doping control and pharmacokinetic studies. science.gov
Research Rationale for In-depth Study of the Conjugate
The in-depth study of this compound is driven by several key research imperatives, primarily stemming from its role as a major metabolite of the potent synthetic progestin, gestodene. wikipedia.org Understanding the formation, fate, and potential biological activity of this glucuronide conjugate is essential for a comprehensive understanding of gestodene's pharmacology and its impact on the body.
Analytical Method Development: The need for sensitive and specific analytical methods to detect and quantify gestodene and its metabolites in biological matrices is another significant driver for research. The development of such methods, often employing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), requires pure, well-characterized reference standards, including this compound. walshmedicalmedia.comresearchgate.netresearchgate.net These analytical standards are indispensable for pharmacokinetic studies, bioequivalence assessments, and doping control analysis. dshs-koeln.deresearchgate.net The synthesis and characterization of this compound and other steroid glucuronides are therefore critical for advancing analytical capabilities in these fields. researchgate.netcapes.gov.br
Potential Biological Activity: While glucuronidation is often considered a detoxification pathway, there is growing recognition that some glucuronide metabolites can be biologically active. annualreviews.org For example, certain steroid glucuronides have been shown to interact with receptors and elicit biological responses. nih.gov Although gestodene itself has a well-defined receptor binding profile, the potential for its glucuronidated metabolites to have off-target effects or their own unique biological activities warrants investigation. nih.gov Research into the biological actions of steroid glucuronides is an emerging area, and studying specific conjugates like this compound contributes to this expanding body of knowledge. annualreviews.orgnih.gov
Environmental Fate and Ecotoxicology: Synthetic progestins, including gestodene, and their metabolites are detected in the environment, raising concerns about their potential ecological impact. nih.govresearchgate.net Studies have investigated the biotransformation of gestodene in environmental systems like soil, identifying various transformation products. nih.govresearchgate.net Understanding the formation and stability of this compound is relevant to assessing the environmental persistence and potential for biological activity of gestodene residues in ecosystems.
Physicochemical and Analytical Data
The characterization of this compound involves various analytical techniques to confirm its structure and purity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C27H34O8 | synthose.com |
| Molecular Weight | 486.55 g/mol | synthose.com |
| Appearance | Off-White Crystalline Solid | synthose.com |
| Solubility | DMSO, MeOH | synthose.com |
| Chemical Purity | Min. 95% (HPLC-UVD) | synthose.com |
Table 2: Analytical Characterization Data
| Technique | Description | Key Findings/Parameters | Source |
|---|---|---|---|
| HPLC-UVD | High-Performance Liquid Chromatography with Ultraviolet Detection | Used to determine chemical purity. | synthose.com |
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry | A highly sensitive method for the quantification of gestodene and its metabolites in plasma. For gestodene, the mass transition ion-pair m/z 311.10 → 309.10 is monitored. | walshmedicalmedia.comresearchgate.net |
| NMR Spectroscopy | Nuclear Magnetic Resonance | Provides detailed structural information. 1H and 13C NMR are used to confirm the structure of steroid conjugates. | researchgate.netmdpi.comresearchgate.net |
| Enzyme-assisted Synthesis | In vitro synthesis | Methods using enzymes like UDP-glucuronosyltransferases or engineered E. coli glucuronylsynthase are employed to produce steroid glucuronide reference materials for analytical studies. | dshs-koeln.deresearchgate.netcapes.gov.br |
Properties
Molecular Formula |
C₂₇H₃₄O₈ |
|---|---|
Molecular Weight |
486.55 |
Synonyms |
(17α)-13-Ethyl-17-hydroxy-18,19-dinorpregna-4,15-dien-20-yn-3-one β-D-Glucuronide; |
Origin of Product |
United States |
Biochemical Formation and Enzymology of Gestodene Glucuronidation
The Glucuronidation Reaction Mechanism
Glucuronidation is a major conjugation pathway for a vast array of substances, including drugs, hormones, and environmental toxins. upol.cz The reaction involves the transfer of a glucuronic acid moiety from an activated donor molecule to the substrate, in this case, a gestodene (B1671452) metabolite. numberanalytics.com This process increases the hydrophilicity of the substrate, which is essential for its excretion. wikipedia.org
The reaction is a bi-substrate process that requires an aglycone substrate (the gestodene metabolite) and the high-energy glucuronic acid donor, UDP-α-D-glucuronic acid (UDPGA). researchgate.net The reaction, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, results in the formation of Gestodene β-D-Glucuronide and the release of uridine (B1682114) diphosphate (B83284) (UDP). researchgate.net The mechanism is described as a direct SN2-like reaction. researchgate.net
The UGT enzymes, located in the endoplasmic reticulum of cells, must first recognize and bind the gestodene metabolite. xenotech.com While specific binding details for gestodene are not extensively detailed in the available literature, the process generally involves the enzyme recognizing a suitable acceptor functional group on the substrate. nih.gov For steroid molecules, this is typically a hydroxyl group introduced during Phase I metabolism. researchgate.net The enzyme's active site accommodates both the steroid substrate and the UDPGA co-factor, positioning them for the catalytic reaction.
Characterization of UDP-Glucuronosyltransferase (UGT) Enzymes
The human UGT superfamily consists of 22 proteins, which are primarily responsible for the glucuronidation of a wide variety of compounds. nih.gov These enzymes are most abundant in the liver but are also found in many other tissues, including the intestine, kidneys, and brain. wikipedia.orgxenotech.com The UGT1A and UGT2B subfamilies are the most critical for drug metabolism. nih.gov
While it is established that gestodene undergoes glucuronidation, the specific UGT isoforms responsible for this reaction are not definitively identified in published research. wikipedia.orgmedex.com.bd However, insights can be drawn from the metabolism of structurally similar compounds and co-administered drugs. For instance, ethinylestradiol, the estrogen component frequently combined with gestodene, is known to be glucuronidated by a range of isoforms, including UGT1A1, UGT1A3, UGT1A4, UGT1A9, and UGT2B7. drugbank.com Furthermore, UGT2B7 is the most abundant UGT protein in the human liver, making it a likely candidate for steroid metabolism. tandfonline.com Studies on other drugs confirm that multiple UGTs, such as UGT1A1, UGT1A3, and UGT2B7, are often involved in the glucuronidation of a single compound. researchgate.net
Determining the kinetic parameters of UGT-mediated metabolism is crucial for understanding an enzyme's efficiency and specificity for a substrate. taylorfrancis.com This is typically achieved through in vitro studies using human liver microsomes or recombinant UGT isoforms. bioivt.com Key parameters include the Michaelis-Menten constant (Km), which reflects the substrate concentration at half the maximum reaction velocity, and the maximum velocity (Vmax). taylorfrancis.com
While specific kinetic data for gestodene glucuronidation is not available, the table below presents representative data for the glucuronidation of the drug diclofenac (B195802) by various UGT isoforms, illustrating how such data is typically presented. This demonstrates the varying efficiencies of different isoforms for a single substrate.
| UGT Isoform | Vmax (nmol/min/mg) | Km (μM) |
|---|---|---|
| UGT1A1 | 0.03 ± 0.00 | 11.23 ± 2.65 |
| UGT1A3 | 0.02 ± 0.00 | 25.56 ± 7.78 |
| UGT1A6 | 0.01 ± 0.00 | 130.60 ± 41.70 |
| UGT1A9 | 0.06 ± 0.00 | 16.03 ± 2.45 |
| UGT2B7 | 1.21 ± 0.06 | 15.48 ± 2.25 |
| UGT2B15 | 0.02 ± 0.00 | 20.89 ± 4.51 |
Data adapted from a study on diclofenac metabolism and is provided for illustrative purposes. mdpi.com
It is important to note that some UGT enzymes can exhibit atypical, non-Michaelis-Menten kinetics, such as sigmoidal curves (autoactivation) or substrate inhibition, which suggests the presence of multiple binding sites on the enzyme. taylorfrancis.comresearchgate.net
The rate and profile of glucuronidation can vary significantly between different species and among different tissues within the same organism. nih.govnih.gov The liver is generally the primary site of glucuronidation due to its high concentration of UGT enzymes. wikipedia.orgmdpi.com However, the intestine can also play a major role in the "first-pass" metabolism of orally administered drugs. corning.com
Species differences are critical considerations in preclinical drug development, as animal models may not accurately predict human metabolism. mdpi.comnih.gov These differences can be seen in both the types of UGT isoforms expressed and their relative activities. For example, studies on the glucuronidation of diclofenac in liver microsomes showed an 8.7-fold difference in maximum reaction velocity (Vmax) across species. mdpi.com
The following table illustrates these species- and tissue-specific differences using data from the metabolism of the compound glabridin (B1671572), as specific comparative data for gestodene is not available.
| Microsome Source | Species | Tissue | Clint (μL/min/mg) |
|---|---|---|---|
| HLM | Human | Liver | <20 |
| HIM | Human | Intestine | >2000 |
| RLM | Rat | Liver | >2000 |
| RIM | Rat | Intestine | >2000 |
| CyLM | Cynomolgus Monkey | Liver | <20 |
| DLM | Beagle Dog | Liver | 285 |
Data adapted from a study on glabridin metabolism and is provided for illustrative purposes. nih.gov This highlights how intestinal metabolism can sometimes be far more significant than hepatic metabolism and how metabolic rates can differ dramatically between species like humans, rats, and dogs. nih.gov
Gene Expression and Regulation of Relevant UGTs
The expression of UGT enzymes, which are critical for the metabolism of numerous compounds including steroid hormones, is tightly controlled at multiple levels. tandfonline.com This regulation occurs transcriptionally, post-transcriptionally, and post-translationally. nih.gov The expression of UGT genes can be influenced by a variety of factors, leading to significant differences in glucuronidation rates between individuals and tissues. nih.gov
Transcriptional Regulation:
The transcription of UGT genes is controlled by tissue-specific and ligand-activated transcription factors. tandfonline.com Several transcription factors have been identified that regulate the constitutive expression of UGTs in various tissues. nih.gov These include:
Hepatocyte Nuclear Factor 1 (HNF1A)
CAAT-Enhancer Binding Protein (C/EBP)
Octamer transcription Factor 1 (Oct-1)
Pbx2
Furthermore, the expression of UGT genes is modulated by hormones, drugs, and other foreign chemicals through the action of specific protein receptors. nih.gov These include the aryl hydrocarbon (Ah) receptor and members of the nuclear receptor superfamily, such as the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR). nih.gov For instance, rising progesterone (B1679170) levels during pregnancy may induce the expression of UGT1A1 via a PXR-mediated mechanism. nih.gov Stress-responsive transcription factors also play a role in regulating UGT gene expression. nih.gov
Post-Transcriptional Regulation:
MicroRNAs (miRNAs) have emerged as significant post-transcriptional regulators of UGT genes. nih.gov Studies have demonstrated that numerous UGT mRNAs are regulated by various miRNAs that bind to their 3' untranslated regions (3'UTRs). tandfonline.comnih.gov For example, the UGT1A 3'UTR, which is common to all nine UGT1A isoforms, contains binding sites for at least 12 different miRNAs. nih.gov This regulation by miRNAs appears to be specific to the UGT isoform and the cellular context. nih.gov
Epigenetic Regulation:
Epigenetic modifications, such as DNA methylation and histone modifications, also play a crucial role in regulating UGT gene expression. frontiersin.org DNA methylation can have a negative regulatory effect on UGT1A1 expression in colon cells through the methylation of the transcription factor HNF1A. frontiersin.org Histone modifications can also regulate UGT expression and can work in conjunction with DNA methylation. frontiersin.org
Table 1: Factors Involved in the Regulation of UGT Gene Expression
| Regulatory Level | Key Factors | Mechanism of Action | Example |
| Transcriptional | Transcription Factors (HNF1A, C/EBP) | Control constitutive gene expression. nih.gov | HNF1A regulating UGT1A1 in colon cells. frontiersin.org |
| Nuclear Receptors (PXR, CAR, AhR) | Mediate induction by hormones and xenobiotics. nih.gov | Progesterone inducing UGT1A1 via PXR. nih.gov | |
| Post-Transcriptional | microRNAs (miRNAs) | Bind to 3'UTRs of UGT mRNAs to regulate expression. nih.gov | UGT1A 3'UTR has binding sites for 12 miRNAs. nih.gov |
| Epigenetic | DNA Methylation | Can negatively regulate gene expression. frontiersin.org | Methylation of HNF1A downregulates UGT1A1. frontiersin.org |
| Histone Modifications | Can regulate gene expression, sometimes synergistically with DNA methylation. frontiersin.org | Histone modifications are involved in the sex-differential expression of UGT1As. frontiersin.org |
Structural Insights into UGT-Mediated Glucuronidation
UDP-glucuronosyltransferases are membrane-bound proteins located within the endoplasmic reticulum (ER). nih.govnih.gov The majority of the UGT protein, including the active site, resides in the lumen of the ER. researchgate.net The UGT protein is conceptually divided into two main domains. nih.gov The N-terminal domain is responsible for binding the substrate (the aglycone), while the C-terminal domain is believed to contain the binding site for the co-substrate, UDP-glucuronic acid (UDPGA). nih.govnih.gov
The N-terminal half of the UGT protein shows greater sequence divergence among different isoforms, which is thought to determine the specificity for the aglycone substrate. nih.gov The substrate-binding pocket is considered to be somewhat flexible, or a 'loose' fit, which allows a single UGT isoform to glucuronidate a variety of structurally different substrates. nih.gov In contrast, the C-terminal half of the protein is more conserved across different isoforms. nih.gov
While obtaining three-dimensional crystal structures of human UGTs has been challenging due to their membrane-bound nature, homology modeling based on the structures of plant and bacterial UGTs has provided valuable insights. frontiersin.orgnih.gov These models help in understanding substrate binding and specificity. frontiersin.org The UGT protein has a single transmembrane region near the C-terminus, followed by a short cytoplasmic tail. researchgate.net
Recent research suggests that UGTs can form both homo- and heterodimers (oligomers). nih.gov This oligomerization is thought to stabilize the UGT enzymes and modulate their catalytic activity. nih.gov Interactions between different UGT isoforms can affect the rate of glucuronidation and the affinity of the enzyme for its substrates. frontiersin.org
Table 2: Structural Features of UGT Enzymes
| Feature | Description | Functional Significance |
| Localization | Endoplasmic Reticulum (ER) membrane. nih.gov | Site of glucuronidation reaction. researchgate.net |
| Topology | Type I transmembrane protein with the bulk of the protein in the ER lumen. researchgate.netnih.gov | Positions the active site for catalysis. |
| N-terminal Domain | Substrate (aglycone) binding site; higher sequence variability. nih.govnih.gov | Determines substrate specificity. nih.gov |
| C-terminal Domain | Co-substrate (UDPGA) binding site; more conserved sequence. nih.govnih.gov | Binds the glucuronic acid donor. |
| Oligomerization | Forms homo- and heterodimers. nih.gov | Stabilizes the enzyme and modulates activity. nih.gov |
Metabolic Pathways Leading to UDP-Glucuronic Acid Formation
The formation of UDP-glucuronic acid (UDPGA) is a crucial prerequisite for the glucuronidation of gestodene and numerous other compounds. This metabolic pathway, sometimes referred to as the uronic acid pathway, is a minor route for glucose metabolism. slideshare.net The synthesis of UDPGA primarily begins with glucose.
The key steps in the formation of UDPGA are:
Glucose to Glucose-6-Phosphate: Glucose is first phosphorylated to glucose-6-phosphate by hexokinase or glucokinase.
Glucose-6-Phosphate to Glucose-1-Phosphate: Glucose-6-phosphate is then isomerized to glucose-1-phosphate by the enzyme phosphoglucomutase.
Glucose-1-Phosphate to UDP-Glucose: Glucose-1-phosphate reacts with Uridine triphosphate (UTP) in a reaction catalyzed by UDP-glucose pyrophosphorylase (UGP) to form UDP-glucose.
UDP-Glucose to UDP-Glucuronic Acid: The final and rate-limiting step is the NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid. This reaction is catalyzed by the enzyme UDP-glucose dehydrogenase (UGDH). nih.gov
The availability of UDPGA can be a rate-limiting factor for glucuronidation. wikipedia.org Studies in isolated liver cells (hepatocytes) suggest that the UDP-glucuronic acid used for glucuronidation is predominantly derived from glycogenolysis (the breakdown of glycogen) rather than from gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors). nih.gov The synthesis of UDPGA occurs mainly in the liver. wikipedia.org
Table 3: Key Enzymes in the UDP-Glucuronic Acid Synthesis Pathway
| Enzyme | Reaction Catalyzed | Substrate(s) | Product(s) |
| Hexokinase/Glucokinase | Phosphorylation | Glucose, ATP | Glucose-6-phosphate, ADP |
| Phosphoglucomutase | Isomerization | Glucose-6-phosphate | Glucose-1-phosphate |
| UDP-glucose pyrophosphorylase (UGP) | Formation of UDP-glucose | Glucose-1-phosphate, UTP | UDP-glucose, Pyrophosphate |
| UDP-glucose dehydrogenase (UGDH) | Oxidation | UDP-glucose, 2 NAD+ | UDP-glucuronic acid, 2 NADH |
Metabolic Fate and Disposition Pathways of Gestodene β D Glucuronide
Hydrolysis of Gestodene (B1671452) β-D-Glucuronide
The hydrolysis of Gestodene β-D-Glucuronide involves the cleavage of the glucuronic acid moiety from the parent gestodene molecule. This process can be mediated by enzymes or occur non-enzymatically.
β-Glucuronidases (GUS) are a class of hydrolase enzymes that play a crucial role in the cleavage of β-D-glucuronic acid residues from various substrates, including steroid glucuronides. wikipedia.org The enzymatic hydrolysis of this compound by GUS is a key step in its metabolic pathway, leading to the release of the active gestodene molecule.
β-Glucuronidase activity is widespread in mammalian tissues and is also present in various microorganisms, including gut bacteria. nih.gov The enzyme exists in different isoforms with varying substrate specificities and optimal reaction conditions. For instance, β-glucuronidases from sources like E. coli, bovine liver, and Helix pomatia have been extensively used in laboratory settings to hydrolyze steroid glucuronides. scispace.com Studies have shown that the efficiency of hydrolysis can differ significantly depending on the enzyme source. For example, E. coli β-glucuronidase is reported to be particularly effective in hydrolyzing steroid glucuronides, often achieving complete hydrolysis in a shorter time frame compared to enzymes from other sources. sigmaaldrich.com
The catalytic mechanism of β-glucuronidase involves the cleavage of the glycosidic bond between the glucuronic acid and the aglycone (in this case, gestodene) through a process that retains the anomeric configuration. wikipedia.org The active site of human β-glucuronidase contains key amino acid residues, such as glutamic acid, that are essential for its catalytic function.
The rate and extent of GUS-mediated hydrolysis of steroid glucuronides, including this compound, are influenced by several factors:
pH: The optimal pH for β-glucuronidase activity varies depending on the source of the enzyme. For many steroid glucuronides, the optimal pH for hydrolysis is in the acidic to neutral range. nih.gov For example, the optimal pH for the hydrolysis of many glucuronides in urine samples is often found to be around 4.5 to 5.0. nih.gov However, some studies have noted that the optimal pH can be substrate-dependent. nih.gov
Temperature: Enzyme activity is also temperature-dependent. Hydrolysis reactions are typically carried out at temperatures ranging from 37°C to 55°C to ensure optimal enzyme function. norlab.com
Enzyme Concentration: The concentration of β-glucuronidase directly impacts the rate of hydrolysis. Higher enzyme concentrations generally lead to faster cleavage of the glucuronide conjugate. norlab.com
Substrate Structure: The chemical structure of the steroid aglycone can influence the efficiency of hydrolysis. The stereochemistry and the site of glucuronidation on the steroid molecule can affect the binding of the substrate to the enzyme's active site.
Presence of Inhibitors: Biological fluids like urine can contain endogenous substances that inhibit β-glucuronidase activity. mdpi.com These inhibitors can reduce the efficiency of hydrolysis and may need to be removed or their effects minimized during analytical procedures.
Interactive Data Table: Factors Affecting GUS-Mediated Hydrolysis of Steroid Glucuronides
| Factor | Optimal Range/Condition | Effect on Hydrolysis Rate | Source |
| pH | 4.5 - 7.0 (Enzyme dependent) | Significant impact; activity decreases outside optimal range. | nih.gov |
| Temperature | 37°C - 55°C | Increases with temperature up to an optimum, then denatures. | norlab.com |
| Enzyme Source | E. coli, Helix pomatia, Abalone, etc. | Varies; E. coli often shows high efficiency for steroids. | scispace.comsigmaaldrich.com |
| Inhibitors (in urine) | Present | Can significantly decrease hydrolysis efficiency. | mdpi.com |
While enzymatic hydrolysis is the primary pathway, non-enzymatic hydrolysis of glucuronides can also occur, particularly for certain types of conjugates like acyl glucuronides. researchgate.net However, steroid glucuronides, which are typically O-glucuronides, are generally more stable under physiological conditions and less prone to non-enzymatic cleavage compared to acyl glucuronides. The stability of steroid glucuronides in biological matrices like urine is important for accurate measurement in clinical and research settings. Studies on the stability of steroid glucuronides in urine have shown that they are generally stable when stored under appropriate conditions, with minimal spontaneous hydrolysis. sigmaaldrich.com
Role of β-Glucuronidase (GUS) Enzymes
Excretion Pathways of the Glucuronide
Following its formation, this compound is eliminated from the body primarily through the kidneys. The increased water solubility of the glucuronide conjugate compared to the parent gestodene facilitates its renal excretion. wikipedia.org
The process of renal excretion involves three main steps: glomerular filtration, tubular secretion, and tubular reabsorption. covachem.com Being a water-soluble metabolite, this compound is readily filtered from the blood in the glomeruli of the kidneys. scispace.com Due to its polar nature, it is less likely to undergo significant passive reabsorption back into the bloodstream from the renal tubules. covachem.com
The kidneys play a crucial role in the elimination of many drug metabolites, and glucuronides are among the most common conjugates excreted in urine. nih.gov The efficient renal clearance of this compound is a key aspect of the disposition of gestodene from the body. Studies on the metabolism of gestodene have confirmed that a significant portion of its metabolites are excreted in the urine, predominantly in the form of glucuronide conjugates.
Biliary Excretion and Enterohepatic Circulation Potential of this compound
The metabolic journey of gestodene, a synthetic progestogen, involves several key pathways, including its conjugation to form this compound. The disposition of this glucuronide conjugate is influenced by processes such as biliary excretion and the potential for enterohepatic circulation.
Biliary excretion serves as a significant route for the elimination of many drug metabolites, particularly glucuronide conjugates, from the liver into the intestine. researchgate.netnih.gov This process is mediated by transport proteins located on the canalicular membrane of hepatocytes. nih.gov Once in the intestine, these conjugates can be subjected to the action of bacterial β-glucuronidases, which can cleave the glucuronic acid moiety, regenerating the parent drug or its metabolite. researchgate.netyoutube.com This deconjugated compound may then be reabsorbed into the bloodstream, a process known as enterohepatic circulation. researchgate.netyoutube.com This recycling can prolong the half-life and alter the pharmacokinetic profile of a drug. researchgate.net
Table 1: Factors Influencing Biliary Excretion and Enterohepatic Circulation
| Factor | Description | Relevance to this compound |
| Molecular Weight | Compounds with higher molecular weights (typically >300-500 Da) are more likely to be excreted in the bile. | The addition of a glucuronic acid moiety increases the molecular weight of gestodene, likely favoring its biliary excretion. |
| Polarity | Glucuronidation significantly increases the polarity of xenobiotics, facilitating their excretion into the aqueous environments of bile and urine. | This compound is significantly more polar than gestodene, enhancing its solubility in bile. |
| Hepatic Transporters | Efflux transporters on the hepatocyte canalicular membrane actively secrete glucuronide conjugates into the bile. | The specific transporters involved in this compound efflux are not definitively identified but are likely members of the MRP and BCRP families. |
| Intestinal β-glucuronidase Activity | The activity of bacterial enzymes in the gut determines the rate of deconjugation and potential for reabsorption. | The extent of this compound hydrolysis by gut microbiota is a key determinant of its enterohepatic circulation potential. |
Role of Efflux Transporters in Glucuronide Disposition
The disposition of this compound is critically dependent on the function of efflux transporters, which are membrane proteins responsible for moving substrates out of cells. These transporters play a pivotal role in the clearance of many drugs and their metabolites, including glucuronide conjugates. The primary families of efflux transporters involved in the disposition of anionic conjugates like glucuronides are the Multidrug Resistance-Associated Proteins (MRPs) and the Breast Cancer Resistance Protein (BCRP).
These transporters are strategically located in various tissues, including the liver, intestine, and kidneys, to facilitate the elimination of xenobiotics. In the liver, MRP2 is a key transporter located on the apical (canalicular) membrane of hepatocytes, actively secreting glucuronide conjugates into the bile. BCRP is also present in the canalicular membrane and contributes to the biliary excretion of a wide range of substrates, including steroid conjugates. On the basolateral (sinusoidal) membrane of hepatocytes, MRP3 and MRP4 can transport glucuronides back into the bloodstream for subsequent renal elimination.
While direct experimental evidence specifically identifying the efflux transporters for this compound is not extensively documented in publicly available literature, it is highly probable that members of the MRP and BCRP families are involved, based on their known substrate specificities for other steroid glucuronides. For instance, estradiol-17β-D-glucuronide, a well-studied endogenous steroid conjugate, is a known substrate for both MRP2 and BCRP.
Table 2: Key Efflux Transporters and Their Potential Role in this compound Disposition
| Transporter | Location | Potential Role in this compound Disposition |
| MRP2 (ABCC2) | Apical membrane of hepatocytes, enterocytes, and renal proximal tubules | Likely involved in the primary biliary excretion of this compound from the liver into the bile. |
| BCRP (ABCG2) | Apical membrane of hepatocytes, enterocytes, and other tissues | May contribute to the biliary and intestinal efflux of this compound. |
| MRP3 (ABCC3) | Basolateral membrane of hepatocytes and enterocytes | Potentially mediates the efflux of this compound from hepatocytes back into the systemic circulation for renal clearance. |
| MRP4 (ABCC4) | Apical membrane of renal proximal tubules; basolateral membrane of hepatocytes | Could be involved in the renal excretion of this compound and its transport from the liver into the blood. |
Interplay with Other Conjugation Pathways
Sulfation and its Relationship to Glucuronidation
Sulfation is another major phase II conjugation reaction where a sulfonate group is transferred to a substrate, typically catalyzed by sulfotransferase (SULT) enzymes. Like glucuronidation, sulfation increases the water solubility of compounds, facilitating their excretion. For many steroid hormones, both glucuronidation and sulfation are competing pathways.
In the case of gestodene, both glucuronide and sulfate (B86663) conjugates are formed. Urinary excretion data indicates that of the metabolites of gestodene eliminated via the kidneys, approximately 35% are in the form of sulfate conjugates, while 25% are glucuronide conjugates. This suggests that sulfation is a quantitatively important pathway for the systemic clearance of gestodene metabolites, potentially even more so than glucuronidation for the fraction excreted in urine.
The balance between sulfation and glucuronidation can be influenced by several factors, including the relative expression and activity of UGT and SULT enzymes in the liver and other tissues, the availability of their respective co-factors (UDPGA for glucuronidation and PAPS for sulfation), and the substrate affinity of the individual enzyme isoforms for gestodene and its hydroxylated metabolites.
Table 3: Comparison of Glucuronidation and Sulfation Pathways for Gestodene
| Feature | Glucuronidation | Sulfation |
| Enzymes | UDP-glucuronosyltransferases (UGTs) | Sulfotransferases (SULTs) |
| Co-factor | UDP-glucuronic acid (UDPGA) | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) |
| Relative Importance for Gestodene (Urinary Excretion) | Accounts for approximately 25% of urinary metabolites. | Accounts for approximately 35% of urinary metabolites. |
| Location | Primarily liver, but also intestine and other tissues. | Primarily liver, but also intestine and other tissues. |
Impact on Overall Xenobiotic Clearance
The conjugation of gestodene to form this compound and other conjugates is a critical step in its detoxification and elimination from the body. By converting the lipophilic parent compound into more water-soluble metabolites, these phase II reactions facilitate its excretion in urine and feces, thereby reducing its systemic exposure and potential for accumulation.
Analytical Methodologies for Characterization and Quantification
Spectroscopic Techniques for Structural Elucidation
The definitive identification of Gestodene (B1671452) β-D-Glucuronide relies on a combination of spectroscopic methods to elucidate its molecular structure. While direct spectroscopic data for Gestodene β-D-Glucuronide is not extensively published, the structural confirmation of the parent compound, gestodene, has been achieved using a suite of spectrometric methods including ultraviolet (UV), infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). nih.gov These techniques are fundamental and directly applicable to the structural analysis of its glucuronide conjugate.
NMR spectroscopy, in particular, is a powerful tool for determining the precise site of glucuronidation on the gestodene molecule. By analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule, the attachment point of the glucuronic acid moiety can be unequivocally identified. For instance, NMR was instrumental in confirming the N-O-C linkage in the glucuronide metabolite of mexiletine and establishing the β-configuration of the glycosidic bond. nih.gov Similarly, MS provides vital information on the molecular weight and fragmentation pattern of the conjugate, further confirming its identity. nih.govnih.gov
Chromatographic Separation and Detection Methods
Chromatographic techniques are indispensable for the separation of this compound from complex biological matrices and for its subsequent quantification. The choice of method depends on the required sensitivity, selectivity, and the nature of the sample being analyzed.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the quantitative analysis of steroid glucuronides due to its high sensitivity, selectivity, and speed. researchgate.netuniversiteitleiden.nl This technique allows for the direct measurement of the intact glucuronide conjugate, eliminating the need for a hydrolysis step which can be a source of variability.
The development of robust LC-MS/MS methods for this compound would focus on optimizing chromatographic conditions and mass spectrometric parameters to achieve the lowest limits of detection and quantification. For related steroid glucuronides, methods have been developed with quantification limits in the low ng/mL to pg/mL range. researchgate.netnih.gov
Key aspects of method development include the selection of an appropriate HPLC column, mobile phase composition, and gradient elution program to ensure efficient separation from endogenous interferences. nih.gov For mass spectrometric detection, the instrument is typically operated in the multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard. researchgate.net
Table 1: Illustrative LC-MS/MS Parameters for Steroid Glucuronide Analysis
| Parameter | Typical Conditions |
| Chromatographic Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 2.6 µm) nih.gov |
| Mobile Phase A | Water with 0.1% formic acid researchgate.net |
| Mobile Phase B | Acetonitrile with 0.1% formic acid researchgate.net |
| Flow Rate | 0.3 - 0.4 mL/min researchgate.net |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for glucuronides researchgate.net |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Efficient sample preparation is critical for accurate and precise LC-MS/MS analysis. Solid-phase extraction (SPE) is a commonly used technique to isolate and concentrate glucuronide metabolites from biological fluids like urine and plasma, while removing potential interferences. nih.gov
In some cases, derivatization may be employed to enhance the ionization efficiency and chromatographic retention of the analyte. For instance, dansyl chloride has been used for the derivatization of ethinyl estradiol (B170435) to improve its sensitivity in LC-MS/MS analysis. researchgate.netresearchgate.net While direct analysis of the glucuronide is often preferred, these derivatization strategies can be adapted if necessary.
Table 2: Example of a Solid-Phase Extraction Protocol for Steroid Glucuronides
| Step | Description |
| 1. Sample Pre-treatment | Dilution of the biological sample (e.g., urine) with a buffer. |
| 2. SPE Cartridge Conditioning | Sequential washing of the SPE cartridge (e.g., mixed-mode cation exchange) with methanol and water. |
| 3. Sample Loading | Application of the pre-treated sample to the conditioned SPE cartridge. |
| 4. Washing | Rinsing the cartridge with a weak solvent to remove interfering substances. |
| 5. Elution | Elution of the retained analytes with an appropriate solvent (e.g., acetonitrile-based). |
| 6. Evaporation & Reconstitution | Evaporation of the eluate and reconstitution in the mobile phase for injection. |
High-performance liquid chromatography (HPLC) with ultraviolet (UV) or diode-array detection (DAD) is a widely used and robust technique for the quantification of pharmaceuticals. researchgate.netjocpr.comsemanticscholar.org While less sensitive than LC-MS/MS, HPLC-UV can be suitable for the analysis of gestodene and its metabolites in pharmaceutical formulations or in biological samples where concentrations are sufficiently high.
Several RP-HPLC methods have been developed for the simultaneous determination of gestodene and ethinyl estradiol in oral contraceptives. researchgate.netjocpr.comresearchgate.net These methods typically utilize a C18 column and a mobile phase consisting of a mixture of acetonitrile, methanol, and water or a buffer. jocpr.comresearchgate.net Detection is commonly performed at a wavelength around 210-240 nm. jocpr.comresearchgate.net The principles of these methods can be adapted for the analysis of this compound, although the retention time of the more polar glucuronide conjugate would be significantly shorter than that of the parent drug.
Table 3: Representative HPLC Method Parameters for Gestodene Analysis
| Parameter | Example Conditions |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) jocpr.comresearchgate.net |
| Mobile Phase | Acetonitrile:Methanol:Water (35:15:50, v/v/v) jocpr.com |
| Flow Rate | 1.0 - 2.0 mL/min jocpr.comresearchgate.net |
| Detection Wavelength | 210 nm or 237 nm jocpr.comresearchgate.net |
| Retention Time (Gestodene) | ~10.5 min jocpr.com |
Gas chromatography (GC) is another powerful separation technique that can be applied to the analysis of steroid glucuronides, although it requires a derivatization step to increase the volatility of the polar glucuronic acid moiety. nih.gov GC coupled with mass spectrometry (GC-MS) offers high chromatographic resolution and specific detection.
For the analysis of estrogen glucuronides, a common approach involves the conversion of the glucuronide to a more volatile derivative, such as an n-propyl ester-O-trimethylsilyl (TMS) ether derivative. nih.gov The fragmentation patterns of these derivatives in the mass spectrometer can provide characteristic ions that are useful for both qualitative and quantitative analysis. nih.gov Isotope dilution mass spectrometry using GC-MS has also been successfully applied for the precise quantification of ethinyl estradiol, demonstrating the high accuracy of this approach. researchgate.net While requiring more extensive sample preparation than LC-MS/MS, GC-MS can be a valuable alternative for the analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy for Glucuronide Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of compounds. In the context of steroid glucuronides, both ¹H and ¹³C NMR are instrumental for the complete structural assignment of the molecule.
For corticosteroid glucuronides, which share a steroidal backbone with gestodene, a combination of one-dimensional and two-dimensional NMR techniques has been successfully employed for the complete assignment of ¹H and ¹³C signals nih.gov. This approach allows for the unambiguous identification of the glucuronic acid moiety and its point of attachment to the steroid. The chemical shifts and spin-spin coupling patterns observed in the NMR spectra provide definitive evidence of the compound's structure and stereochemistry nih.gov.
Furthermore, hyphenated techniques such as High-Performance Liquid Chromatography-NMR (HPLC-NMR) spectroscopy have proven invaluable for the direct characterization of drug glucuronide isomers in complex biological fluids like urine nih.gov. This method allows for the separation of different glucuronide isomers, including positional isomers and anomers, followed by their individual identification using NMR nih.gov. This is particularly relevant for gestodene, as glucuronidation can potentially occur at different positions on the steroid molecule. The ability of HPLC-NMR to isolate and characterize these isomers directly from a biological matrix is a significant advantage in metabolic studies nih.gov.
Table 1: Representative ¹H NMR Chemical Shifts for a Steroid Glucuronide Moiety
| Proton | Chemical Shift (ppm) |
| H-1' (anomeric) | 4.5 - 5.5 |
| H-2' | 3.2 - 3.6 |
| H-3' | 3.3 - 3.7 |
| H-4' | 3.4 - 3.8 |
| H-5' | 3.6 - 4.0 |
Note: The chemical shifts are approximate and can vary depending on the specific steroid and the solvent used.
β-glucuronidase is an enzyme that cleaves the glucuronic acid moiety from glucuronides, liberating the parent aglycone. The activity of this enzyme is of significant interest in various biological and environmental contexts. NMR spectroscopy offers a unique approach to monitor this enzymatic activity.
A novel method utilizing ¹⁹F NMR has been developed for the detection of β-glucuronidase activity rsc.orgrsc.org. This technique employs a specifically designed substrate, 4-fluorophenyl β-D-glucuronide, where the hydrolysis by β-glucuronidase releases 4-fluorophenol. The intact glucuronide and the released fluorophenol have distinct ¹⁹F NMR chemical shifts, allowing for the real-time monitoring of the enzymatic reaction rsc.orgrsc.org. A key advantage of this method is the low natural abundance of ¹⁹F, which results in background-free signals and high sensitivity, making it suitable for complex and optically opaque samples rsc.orgrsc.org. While this specific substrate is not a steroid, the principle of using a fluorinated glucuronide substrate could be adapted to develop a similar assay for monitoring the enzymatic hydrolysis of this compound.
Table 2: ¹⁹F NMR Chemical Shift Data for a Glucuronidase Activity Assay
| Compound | ¹⁹F Chemical Shift (ppm) |
| 4-fluorophenyl β-D-glucuronide | -121.0 |
| 4-fluorophenol | -124.9 |
Radiometric and Immunoassay Techniques in Research
Radiometric and immunoassay techniques are widely used in research for the highly sensitive and specific quantification of hormones and their metabolites, including steroid glucuronides.
Immunoassays, such as enzyme-linked immunosorbent assays (ELISA) and radioimmunoassays (RIA), are based on the principle of competitive binding between a labeled and an unlabeled antigen for a limited number of antibody binding sites. In the context of this compound, a competitive immunoassay would involve an antibody specific to the glucuronide, a labeled form of the glucuronide (e.g., with an enzyme or a radioisotope), and the unlabeled glucuronide in the sample. The amount of labeled glucuronide that binds to the antibody is inversely proportional to the concentration of the unlabeled glucuronide in the sample.
These techniques offer several advantages, including high sensitivity, high throughput, and the ability to analyze a large number of samples simultaneously. Non-radioisotopic methods, such as chemiluminescent immunoassays, have also been developed to avoid the use of radioactive materials nih.gov. While immunoassays are powerful for quantification, they can sometimes be affected by cross-reactivity with other structurally related steroids or their metabolites nih.gov. Therefore, it is often necessary to confirm positive results with a more specific method like mass spectrometry r-biopharm.com.
Radiometric techniques, particularly RIA, have historically been a gold standard for hormone analysis due to their excellent sensitivity. These assays utilize a radioisotope-labeled steroid conjugate to compete with the unlabeled analyte in the sample for antibody binding sites. The development of specific antibodies against steroid glucuronides is a critical component for the successful implementation of these immunoassays google.com.
Academic Research Applications and Theoretical Considerations
Use as a Reference Standard in Analytical Method Development and Validation
The availability of pure Gestodene (B1671452) β-D-Glucuronide as a reference standard is fundamental for the development and validation of robust analytical methods. These methods are essential for accurately quantifying gestodene and its metabolites in biological matrices such as plasma, urine, and tissue homogenates. The European Pharmacopoeia lists a reference standard for gestodene, underscoring the importance of such standards in quality control and research. sigmaaldrich.com
In practice, the development of analytical techniques like high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for the simultaneous determination of gestodene and other steroids relies on the use of well-characterized reference standards for both the parent drug and its metabolites. researchgate.netjocpr.comresearchgate.netsemanticscholar.org These standards are critical for:
Calibration and Linearity: Establishing calibration curves to ensure that the instrumental response is proportional to the analyte concentration over a specific range. researchgate.net
Accuracy and Precision: Assessing the closeness of measured values to the true value and the degree of scatter between a series of measurements, respectively. researchgate.net
Specificity and Selectivity: Ensuring that the analytical method can unequivocally identify and quantify the analyte in the presence of other components in the sample matrix.
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified. researchgate.net
The use of Gestodene β-D-Glucuronide as a reference standard allows researchers to confidently identify and quantify this metabolite, which is crucial for pharmacokinetic studies, drug metabolism research, and toxicological assessments. The direct measurement of the intact glucuronide is often preferred over indirect methods that involve enzymatic hydrolysis, as it provides better accuracy, precision, and selectivity, especially for distinguishing between different glucuronide isomers. researchgate.net
Table 1: Applications of this compound as a Reference Standard
| Application | Description | Importance |
|---|---|---|
| Method Development | Establishing analytical procedures for the separation and detection of gestodene and its metabolites. | Enables the creation of reliable and reproducible analytical techniques. |
| Method Validation | Verifying that the analytical method is suitable for its intended purpose through parameters like accuracy, precision, and linearity. researchgate.net | Ensures the quality and reliability of the data generated by the analytical method. |
| Pharmacokinetic Studies | Quantifying the concentration-time profile of this compound in biological fluids following administration of gestodene. | Provides insights into the absorption, distribution, metabolism, and excretion (ADME) of gestodene. |
| In Vitro Metabolism Assays | Identifying and quantifying the formation of this compound in cellular or subcellular systems. | Helps to elucidate the metabolic pathways and enzymes involved in gestodene metabolism. |
Application in In Vitro Metabolism Studies
In vitro metabolism studies are indispensable tools for investigating the biochemical pathways involved in the biotransformation of drugs. This compound plays a central role in such studies of its parent compound, gestodene. These studies typically utilize human liver microsomes, intestinal microsomes, or recombinant UDP-glucuronosyltransferase (UGT) enzymes to simulate the metabolic processes that occur in the body. acs.orgdoi.org
Studying Metabolic Interactions at the Conjugation Level
Gestodene, often administered in combination with an estrogen in oral contraceptives, may be subject to drug-drug interactions (DDIs). In vitro studies are crucial for identifying and characterizing these interactions at the level of glucuronidation. Such interactions can occur through two primary mechanisms:
Inhibition: A co-administered drug may act as an inhibitor of the UGT isoforms responsible for gestodene glucuronidation, leading to decreased formation of this compound and potentially increased plasma levels of the parent drug.
Induction: Some drugs can increase the expression of UGT enzymes, leading to enhanced glucuronidation of gestodene and a potential decrease in its efficacy. nih.govcosrh.org
By co-incubating gestodene with other drugs in in vitro systems and measuring the rate of this compound formation, researchers can assess the potential for DDIs. For example, studies have investigated the interaction between contraceptive steroids and CYP3A4 inhibitors, which can also have downstream effects on conjugation pathways. researchgate.net Understanding these interactions is critical for predicting clinical outcomes when gestodene is co-administered with other medications. researchgate.net
Role in Proteomics Research and Drug Metabolism Pathway Analysis
The identification and quantification of this compound are integral to a comprehensive understanding of the metabolic fate of gestodene. In the context of proteomics and metabolomics, the presence of this glucuronide serves as a key biomarker for the activity of the UGT pathway in gestodene metabolism.
Furthermore, in proteomics research, identifying the specific UGT isoforms that metabolize gestodene can be achieved through techniques like reaction phenotyping with a panel of recombinant UGT enzymes. This information helps to build a more complete picture of the proteins involved in the disposition of gestodene.
Contribution to Understanding Glucuronide Reactivity and Stability
Glucuronide conjugates are generally considered to be chemically stable and biologically inert, facilitating the excretion of xenobiotics. wikipedia.org However, the stability of glucuronides can vary depending on their chemical structure and the biological environment. While ether glucuronides, such as this compound, are typically stable, it is important to understand their behavior in various biological matrices.
Studies on the stability of steroid hormones and their conjugates in samples like dried blood spots have shown that storage conditions and temperature can affect their integrity. nih.govscirp.org Research into the stability of this compound under different pH and enzymatic conditions (e.g., in the presence of β-glucuronidases) is important for ensuring the accuracy of analytical measurements and for understanding the potential for in vivo deconjugation. cas.cz Although generally considered irreversible in mammalian tissues, the activity of bacterial β-glucuronidases in the gut can lead to the cleavage of glucuronides and reabsorption of the parent drug, a process known as enterohepatic recirculation. cas.cznih.gov
Theoretical Modeling of Glucuronidation Processes
Computational approaches are increasingly being used to predict and understand drug metabolism. Theoretical modeling of the glucuronidation of gestodene can provide valuable insights into the interaction between the steroid and UGT enzymes.
One such approach is the development of pharmacophore models. A pharmacophore represents the essential three-dimensional arrangement of functional groups of a molecule that is necessary for its biological activity. A structure-based pharmacophore model has been developed for substrates of UGT2B17, a key enzyme in steroid glucuronidation. acs.org Such models can be used to predict whether gestodene is likely to be a substrate for this and other UGT isoforms. These models typically identify key features such as the presence of a hydroxyl group for conjugation, hydrophobic regions, and aromatic rings that facilitate binding to the enzyme's active site. acs.org
Molecular docking and molecular dynamics simulations can also be employed to model the binding of gestodene to the active site of various UGT isoforms. These computational techniques can help to:
Predict the preferred binding orientation of gestodene within the enzyme.
Identify the key amino acid residues involved in substrate recognition and catalysis.
Estimate the binding affinity of gestodene for different UGT isoforms.
These theoretical considerations can guide experimental studies and contribute to a more rational approach to predicting the metabolic fate of new drug candidates.
Future Research Directions and Unresolved Questions
Elucidating the Full Spectrum of UGTs and GUSs Involved in Gestodene (B1671452) β-D-Glucuronide Metabolism
The conjugation of gestodene with glucuronic acid is catalyzed by UDP-glucuronosyltransferases (UGTs), and the reverse reaction, deglucuronidation, is performed by β-glucuronidases (GUSs). nih.gov While this general pathway is known, the specific enzymatic players involved in gestodene metabolism remain largely uncharacterized.
Future research must focus on identifying the precise UGT isoforms responsible for gestodene glucuronidation. The human UGT superfamily is extensive, with enzymes in the UGT1A and UGT2B families being primarily responsible for the metabolism of drugs and endogenous compounds like steroids. ebmconsult.com Studies on other substrates have shown that specific isoforms, such as UGT1A1 and UGT2B7, are major enzymes in the glucuronidation of certain compounds. nih.govnih.gov Furthermore, hormonal regulation, such as the induction of UGT1A1 by progesterone (B1679170), suggests complex control mechanisms that may also affect gestodene. nih.govresearchgate.net Pinpointing the UGTs that metabolize gestodene is crucial for predicting metabolic rates and potential drug-drug interactions.
Table 1: Key Enzyme Families for Future Gestodene Metabolism Research
Advanced Mechanistic Studies of Glucuronidation and Deglucuronidation
A deeper, mechanistic understanding of the enzymatic processes governing Gestodene β-D-Glucuronide is required. For the glucuronidation reaction, this involves detailed kinetic studies to determine how efficiently the responsible UGT isoforms metabolize gestodene. The kinetics of UGTs can follow complex models, such as an ordered bi-bi mechanism where the UDPGA cofactor binds before the substrate, and confirming this for gestodene is essential for predictive modeling. nih.gov
For deglucuronidation, research should focus on the catalytic mechanism of relevant GUS enzymes. The hydrolysis of the glucuronide bond reactivates the parent compound, a critical step in enterohepatic circulation which can prolong the half-life and increase the bioavailability of a drug. researchgate.net Understanding the factors that influence the rate of this reaction, such as the gut microbiome environment and the structure of the GUS active site, will provide insight into inter-individual variability in gestodene disposition.
Development of Novel Analytical Probes and Methodologies
Progress in understanding this compound is contingent on the development of robust and sensitive analytical methods for its direct quantification. Current gold-standard techniques for steroid analysis often rely on gas chromatography-mass spectrometry (GC-MS), which typically requires a cumbersome deconjugation (hydrolysis) step followed by derivatization. researchgate.net
A key future direction is the refinement and validation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the direct measurement of this compound in biological matrices like plasma and urine. dshs-koeln.denih.gov This approach offers higher throughput and avoids the potential inaccuracies associated with indirect measurement. nih.gov The development of certified reference materials and stable isotope-labeled internal standards for this compound will be crucial for ensuring the accuracy and inter-laboratory comparability of these methods. unil.ch
Furthermore, novel tools such as activity-based probes could be developed to identify active GUS enzymes directly within complex biological samples, such as fecal lysates. nih.gov Fluorescent probes designed to be specific for GUSs that cleave steroid glucuronides would enable rapid screening and characterization of microbial enzymatic activity relevant to gestodene metabolism.
Table 2: Summary of Analytical Methodologies and Future Development
Integration of Omics Data for Systems-Level Understanding of Glucuronidation
To fully comprehend the regulation and impact of gestodene glucuronidation, a systems biology approach is necessary. frontiersin.orgnih.gov This involves the integration of multiple "omics" datasets to build comprehensive models of metabolic networks. nih.govembopress.org Future research should aim to generate and integrate the following data types:
Genomics/Transcriptomics: To identify genetic variants (polymorphisms) in UGT and GUS genes that correlate with altered gestodene metabolism and to measure the expression levels of these genes in response to various stimuli.
Proteomics: To quantify the abundance of UGT and GUS enzymes in relevant tissues, such as the liver and gut.
Metabolomics: To precisely measure the concentrations of gestodene, this compound, and other related metabolites in circulation and excreta, creating a detailed steroid metabolome profile. nih.govoup.com
By integrating these datasets, researchers can construct computational models that connect genetic predispositions and environmental factors to metabolic outcomes, providing a holistic view of gestodene's fate in the body. frontiersin.orgresearchgate.net
Investigation of the Glucuronide's Role in Modulating Localized Steroid Concentrations
A critical unresolved question is the physiological significance of this compound itself and its role in modulating the concentration of active gestodene at specific sites in the body. The process of enterohepatic circulation, driven by gut microbial GUS activity, is a prime example of how a glucuronide metabolite can act as a reservoir that, upon reactivation, influences the systemic levels of the parent drug. nih.gov
Future investigations should explore whether this deglucuronidation occurs in tissues other than the gut and what its local consequences are. The concept of "intracrinology," where local steroid metabolism within a target tissue dictates the hormonal response, is well-established for endogenous hormones. oup.com It is plausible that local GUS activity in certain tissues could cleave this compound, thereby increasing the local concentration of active gestodene and potentially modulating receptor activity in a tissue-specific manner. Understanding this process is key to fully appreciating the compound's complete pharmacological profile.
Q & A
Q. Basic
- NMR Spectroscopy : Key for structural elucidation. The β-configuration of the glucuronide bond is confirmed by the anomeric proton’s coupling constant (J ≈ 7.5–8.0 Hz in ¹H NMR) . Aromatic proton shifts in the aglycone (e.g., downfield shifts in kaempferol derivatives) further confirm substitution sites .
- HPLC : Used for purity assessment (>95% purity) and quantification, often with UV or MS detection .
How can researchers address low yields in Mitsunobu-based glucuronidation?
Advanced
Low yields in Mitsunobu reactions arise from competing desallylation or α-glycoside formation. Optimization strategies include:
- Phase-transfer catalysis : Reduces protective group steps and improves regioselectivity .
- Enzymatic synthesis : UDP-glucuronosyltransferases (UGTs) offer stereospecificity but require co-factor regeneration systems .
- Solvent optimization : THF or DMF may enhance reactivity, while lower temperatures reduce side reactions .
What factors influence the stability of this compound in biological matrices?
Advanced
Stability depends on pH, temperature, and enzymatic activity:
- pH : Acyl glucuronides are prone to hydrolysis under alkaline conditions. Buffered solutions (pH 4–6) are recommended for storage .
- β-glucuronidase activity : Present in gut microbiota and certain tumors, leading to premature aglycone release. Stability assays in β-glucuronidase-rich environments (e.g., fecal lysates) are critical for in vivo studies .
- Thermal degradation : Long-term storage at −80°C minimizes degradation .
How is this compound validated as a reference standard?
Basic
As a reference standard, it must comply with regulatory guidelines (e.g., USP, EP) through:
- Multi-technique characterization : NMR, HPLC-MS, and elemental analysis confirm identity and purity .
- Traceability : Cross-referenced against certified pharmacopeial standards .
- Stability testing : Accelerated degradation studies under varied conditions (e.g., light, humidity) ensure robustness .
How can enzymatic hydrolysis studies optimize prodrug activation?
Q. Advanced
- Tissue-specific β-glucuronidase targeting : Tumor microenvironments often overexpress β-glucuronidase, enabling selective aglycone release. In vitro assays using tumor cell lysates validate activation efficiency .
- Kinetic analysis : Determine and for β-glucuronidase to model in vivo release rates .
What discrepancies exist between in vitro and in vivo glucuronidation data?
Q. Advanced
- Species differences : Human UGT isoforms (e.g., UGT1A1, UGT2B7) may glucuronidate substrates differently than animal models. Cross-species comparisons are critical for translational research .
- Protein binding : Plasma proteins can sequester glucuronides, altering pharmacokinetic profiles. Microdialysis or ultrafiltration methods improve in vivo correlation .
How are LC-MS/MS methods validated for quantifying this compound?
Q. Advanced
- Matrix effects : Assess ion suppression/enhancement using post-column infusion .
- Calibration curves : Linear ranges (0.03–12 ng/mL) with R² > 0.99 ensure accuracy .
- Recovery studies : Spike-and-recovery experiments in plasma/urine validate extraction efficiency (>85%) .
What purification strategies resolve solubility challenges in glucuronide synthesis?
Q. Basic
- Chromatography : Silica gel columns with gradient elution (e.g., CHCl₃:MeOH) separate polar glucuronides from nonpolar byproducts .
- Crystallization : Ethanol/water mixtures enhance crystallization of sodium salts .
How can contradictory synthetic methodologies be reconciled?
Q. Advanced
- Mechanistic studies : Probe reaction intermediates via LC-MS or IR spectroscopy. For example, Mitsunobu reactions may favor α-glycosides due to steric effects, while phase-transfer methods stabilize β-intermediates .
- Computational modeling : Density functional theory (DFT) predicts transition-state energies to optimize reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
